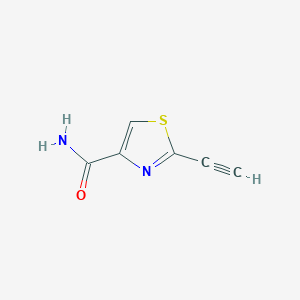

2-Ethynylthiazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2OS |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

2-ethynyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C6H4N2OS/c1-2-5-8-4(3-10-5)6(7)9/h1,3H,(H2,7,9) |

InChI Key |

LBXDWQGVSWLUNJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=CS1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethynylthiazole 4 Carboxamide and Its Structural Analogues

Retrosynthetic Analysis of the 2-Ethynylthiazole-4-carboxamide Core Structure

A logical retrosynthetic analysis of the this compound core (I) reveals several key disconnections that form the basis for its synthesis. The primary disconnection is at the amide bond, leading to thiazole-4-carboxylic acid (II) and an appropriate amine. This is a standard and reliable transformation.

Further disconnection of the thiazole (B1198619) ring itself points to two main synthetic pathways. The most common approach involves disconnecting the C2-N3 and C4-C5 bonds, which corresponds to the well-established Hantzsch thiazole synthesis. This strategy would build the thiazole ring from a thioamide and an α-halocarbonyl compound. A second disconnection can be envisioned at the C2-S1 and C5-N3 bonds, representing a different cyclization strategy.

The ethynyl (B1212043) group at the C2 position is typically introduced via a cross-coupling reaction. Therefore, a functional group interconversion (FGI) is proposed, retrosynthetically replacing the ethynyl group with a halogen (e.g., bromine or iodine) at the 2-position of the thiazole ring (III). This 2-halothiazole intermediate is a key precursor for late-stage introduction of the alkyne moiety. The retrosynthesis of 2-substituted-thiazole-4-carboxamides highlights these strategic disconnections. researchgate.net

Contemporary Synthetic Routes for this compound

Building upon the retrosynthetic blueprint, modern synthetic routes focus on the efficient construction of the thiazole ring, the strategic introduction of the ethynyl group, and the reliable formation of the carboxamide linkage.

The formation of the thiazole core is a cornerstone of the synthesis. Several methods are available, with the Hantzsch synthesis being the most prevalent.

Hantzsch Thiazole Synthesis: This is the most widely known and utilized method for thiazole ring synthesis. nih.gov It involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea. nih.govresearchgate.netnih.gov The reaction mechanism begins with a nucleophilic attack from the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. nih.gov For the synthesis of the target scaffold, a thioamide would react with an ethyl 2-chloroacetoacetate or a similar α-halo-β-ketoester to form the 2-substituted-thiazole-4-carboxylate ester.

Cook-Heilbron Synthesis: An alternative route to thiazoles is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide. researchgate.netnih.gov This method typically yields 5-amino-2-substituted thiazoles.

Gabriel Synthesis: In the Gabriel synthesis, an acylamino-ketone is treated with a phosphorus pentasulfide to generate 2,5-disubstituted thiazoles. researchgate.net

Other Modern Methods: Researchers have also developed copper-catalyzed oxidative cyclizations using simple aldehydes, amines, and elemental sulfur to construct the thiazole ring, offering a more environmentally friendly approach. nih.gov

The introduction of the C2-ethynyl group is a critical step, most commonly achieved using a palladium-catalyzed cross-coupling reaction.

The Sonogashira coupling is a powerful and widely used reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com It can be performed under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov

In the context of synthesizing this compound, a 2-halo-thiazole-4-carboxamide (or its corresponding ester) is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with a copper-acetylide species and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org The reactivity of the halide precursor is a key factor, with the general trend being I > Br > Cl. wikipedia.org While classic Sonogashira reactions use a copper co-catalyst, copper-free versions have been developed to avoid potential side reactions. organic-chemistry.orgnih.gov

The final step in many synthetic sequences is the formation of the carboxamide bond. This is typically achieved by coupling the thiazole-4-carboxylic acid with a desired amine. Modern peptide coupling reagents are frequently employed to ensure high yields and minimize side reactions.

Commonly used coupling agents include:

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to facilitate the reaction and suppress racemization. acs.org

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are highly efficient coupling reagents known for their fast reaction times and high yields.

The general procedure involves activating the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond. acs.orgmdpi.com The choice of solvent (e.g., DCM, DMF) and base (e.g., DIPEA, triethylamine) is optimized to ensure complete reaction and ease of purification.

Interactive Data Table: Common Coupling Reagents for Carboxamide Formation

| Reagent | Full Name | Typical Additive | Key Features |

|---|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble byproducts, widely used. acs.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Very efficient, low racemization. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Base (e.g., DIPEA) | High coupling efficiency, stable. |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Classic reagent, insoluble urea (B33335) byproduct. nih.gov |

Synthetic Strategies for Diverse Structural Analogues and Derivatives of this compound

The core scaffold can be readily modified to explore structure-activity relationships (SAR). The ethynyl group, in particular, offers a versatile handle for further chemical transformations.

The terminal alkyne is a highly versatile functional group that can participate in a wide array of chemical reactions. nih.gov This allows for the late-stage diversification of the this compound core.

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The terminal alkyne can react with an organic azide (B81097) in a copper(I)-catalyzed or thermal Huisgen 1,3-dipolar cycloaddition to form a stable 1,2,3-triazole ring. This "click" reaction is exceptionally reliable and can be used to link the thiazole core to a wide variety of other molecules.

Sonogashira Coupling: The terminal alkyne itself can be further functionalized using another Sonogashira coupling reaction with a different aryl or vinyl halide to create internal alkynes.

Conjugate Addition: The alkyne can act as a latent electrophile, particularly if an electron-withdrawing group is attached. nih.gov Nucleophiles, such as thiols (thiol-yne reaction), can add across the triple bond. nih.gov

Mannich Reaction: This reaction involves the aminoalkylation of a terminal alkyne, leading to the formation of propargylamines.

Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction (e.g., Na/NH₃). Complete reduction to an alkane is also possible via catalytic hydrogenation.

Interactive Data Table: Reactions of the Terminal Ethynyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Click Chemistry | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X), Pd/Cu catalyst | Internal Alkyne (Thiazole-C≡C-R) |

| Thiol-yne Addition | Thiol (R-SH) | Vinyl sulfide (B99878) nih.gov |

| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH) | Propargylamine |

| Lindlar Reduction | H₂, Lindlar's Catalyst | cis-Alkene |

Positional and Substituent Variations on the Thiazole Ring

The synthesis of this compound and its analogues is significantly influenced by the nature and position of substituents on the thiazole ring. The inherent electronic properties of the thiazole nucleus, with the sulfur atom at position 1 and the nitrogen atom at position 3, dictate its reactivity. pharmaguideline.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases like organolithium compounds. pharmaguideline.com Conversely, the C5 position is relatively electron-rich, rendering it the preferred site for electrophilic substitution reactions such as halogenation and sulfonation. The C4 position is considered almost neutral. pharmaguideline.com

Strategic placement of substituents can modulate this intrinsic reactivity to facilitate the construction of desired analogues. For instance, electron-donating groups at the C2 position can direct electrophiles to attack the C5 position. pharmaguideline.com The classic Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the condensation of a thioamide with an α-haloketone and is widely adaptable for introducing various functional groups. bepls.comdigitellinc.com This method, along with its modifications, allows for the preparation of a diverse range of substituted thiazoles. bepls.comnih.gov

Recent synthetic strategies have explored a variety of substituents on the thiazole ring to create a library of structural analogues. These variations include the introduction of aryl, alkyl, and halogen groups at different positions. For example, a series of 2,3,4-trisubstituted thiazoles were synthesized by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone. mdpi.com Another approach demonstrated the synthesis of 4-adamantyl-thiazole derivatives using the Hantzsch method. researchgate.net The use of environmentally benign methods, such as microwave-assisted synthesis and the use of green solvents, has also been reported for generating trisubstituted thiazoles in high yields. bepls.com

The following table summarizes various substituent patterns on the thiazole ring and the synthetic methods employed:

| Substituent Position(s) | Substituent Type | Synthetic Method | Reference(s) |

| C2, C4 | 2-Amino, 4-Aryl | Hantzsch synthesis from thioamide and α-bromoketone | digitellinc.com |

| C2, C3, C4 | 2-Hydrazinylidene, 3-Benzyl, 4-Methyl | Condensation of substituted hydrazinecarbothioamides with chloroacetone | mdpi.com |

| C2, C4, C5 | Variously substituted | Hantzsch synthesis and its modifications | bepls.comnih.gov |

| C4 | Adamantyl | Hantzsch synthesis | researchgate.net |

| C5 | Aryl | Reaction of thioamides with phosphorus pentasulfide and triethylamine | pharmaguideline.com |

Alterations of the Carboxamide Functionality and its Impact on Synthesis

The carboxamide group at the C4 position is a defining feature of this compound. Altering this functionality is a key strategy for creating structural analogues, and this modification primarily impacts the final stages of the synthetic sequence. The most common method for constructing the carboxamide moiety involves the amidation of a pre-formed thiazole-4-carboxylic acid or its corresponding ester derivative. nih.govnih.gov

The synthesis of the precursor, typically an ethyl 2-substituted-thiazole-4-carboxylate, can be achieved via Hantzsch synthesis by reacting a thioamide with ethyl bromopyruvate. nih.govresearchgate.net Once the thiazole-4-carboxylate is obtained, it can be converted into the desired carboxamide through several standard procedures. One direct approach is the hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using a peptide coupling agent. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with an amine to form the amide bond. mdpi.com A study on thiazole-5-carboxamides noted that the use of N,N-diisopropylethylamine as a base was necessary to achieve acceptable yields in the amidation step. mdpi.com

The diversity of available amines allows for the introduction of a wide array of substituents on the carboxamide nitrogen. This includes aliphatic, aromatic, and heterocyclic moieties, each potentially influencing the final compound's characteristics. For instance, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized by exploring various arylacetamido groups connected to the 2-phenyl ring, demonstrating how modifications can be made at different parts of the molecule in conjunction with the carboxamide synthesis. nih.gov Similarly, researchers have synthesized novel thiazole carboxamide derivatives by reacting a thiazole-4-carbonyl chloride with various amines, leading to compounds with different substitution patterns on the amide nitrogen. acs.orgnih.gov

The table below illustrates different modifications of the carboxamide group in thiazole analogues and the synthetic approaches used.

| Thiazole Core | Carboxamide Substituent (R in -CONHR) | Synthetic Method for Amidation | Reference(s) |

| 2-(Substituted-amino)thiazole | Propanamido | From ethyl 2-aminothiazole-4-carboxylate | nih.gov |

| 2-Phenylthiazole | Various arylacetamido groups | Amidation of the corresponding carboxylic acid | nih.gov |

| Thiazole | Various N-aryl/alkyl groups | Reaction of acyl chloride with amine | acs.orgmdpi.com |

| 1H-Indole-2-carboxamido-thiazole | (2-(2-(Substituted)hydrazineyl)-2-oxoethyl) | Peptide coupling followed by hydrazinolysis and condensation | nih.gov |

The synthetic route to the carboxamide is generally robust, with the primary challenge often being the synthesis of the core thiazole ring with the desired substituents at other positions. The choice of the amine component in the final amidation step is crucial for the structural diversity of the final products. nih.gov

Advanced Purification and Methodological Characterization of Synthetic Products

The successful synthesis of this compound and its analogues necessitates rigorous purification and unambiguous characterization of the final products and key intermediates. Given the multi-step nature of these syntheses, a combination of chromatographic and spectroscopic techniques is essential.

Advanced Purification Techniques: Following synthesis, crude products are often mixtures containing unreacted starting materials, reagents, and by-products. Column chromatography on silica (B1680970) gel is the most frequently employed method for the purification of thiazole derivatives. researchgate.netnih.gov The choice of eluent system is critical and is typically optimized using thin-layer chromatography (TLC) to achieve efficient separation. nih.gov In some cases where products are obtained as solids, recrystallization from an appropriate solvent or solvent mixture can be an effective purification method, yielding high-purity crystalline material. mdpi.com For challenging separations, more advanced techniques like preparative high-performance liquid chromatography (HPLC) may be utilized.

Methodological Characterization: A suite of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools. 1H NMR provides detailed information about the proton environment, including the number of protons, their chemical shifts, and coupling patterns, which helps to elucidate the substitution pattern on the thiazole and other aromatic rings. mdpi.comnih.govmdpi.com For example, the characteristic singlet for the thiazole C5-H proton is often observed in a specific region of the spectrum. nih.gov 13C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. mdpi.comnih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula. nih.govnih.gov This is a crucial step in verifying the identity of a newly synthesized compound. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For thiazole carboxamides, characteristic absorption bands for the C=O (amide I) and N-H (amide II) stretching vibrations are expected. mdpi.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is used to corroborate the proposed molecular formula. mdpi.com

X-Ray Crystallography: For crystalline products, single-crystal X-ray analysis provides unambiguous confirmation of the molecular structure, including the stereochemistry and the precise arrangement of atoms in three-dimensional space. mdpi.comresearchgate.net This technique was used to confirm the structure of (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole, a complex thiazole derivative. mdpi.com

The following table summarizes the characterization techniques used for thiazole derivatives.

| Characterization Technique | Information Obtained | Reference(s) |

| 1H NMR | Proton environment, structural connectivity | mdpi.comnih.govmdpi.com |

| 13C NMR | Carbon skeleton of the molecule | mdpi.comnih.govnih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition | mdpi.comnih.govnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | mdpi.com |

| Elemental Analysis | Percentage composition of elements | mdpi.com |

| X-Ray Crystallography | Unambiguous 3D molecular structure | mdpi.comresearchgate.net |

Together, these advanced purification and characterization methods ensure the identity and purity of the synthesized this compound analogues, which is a prerequisite for any subsequent scientific investigation.

Structure Activity Relationship Sar Studies of 2 Ethynylthiazole 4 Carboxamide Derivatives

Rational Design Principles for Comprehensive SAR Investigations of 2-Ethynylthiazole-4-carboxamide Analogues

The rational design of this compound analogues for SAR studies is guided by established medicinal chemistry principles. A primary strategy involves the systematic modification of the core scaffold at three key positions: the 2-ethynyl group, the thiazole (B1198619) ring, and the 4-carboxamide moiety. This approach allows for a comprehensive evaluation of how changes in steric bulk, electronic properties, and hydrogen bonding potential at each site impact the compound's interaction with its biological target. nih.gov

Substituent Modification: A common design principle is the introduction of a variety of substituents with diverse physicochemical properties. For instance, modifying the phenyl ring often attached to the thiazole core with electron-donating or electron-withdrawing groups can probe the electronic requirements for optimal activity. nih.gov

Bioisosteric Replacement: Another key principle is bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic characteristics. This can be used to improve pharmacokinetic properties or to explore alternative binding interactions. For example, replacing the carboxamide with a carbothioamide can alter metabolic stability.

Computational Modeling: In silico methods, such as molecular docking, play a crucial role in the rational design process. These techniques can predict the binding modes of designed analogues within a target's active site, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov By analyzing these predicted interactions, chemists can make more informed decisions about which modifications are most likely to enhance biological activity.

Influence of Ethynyl (B1212043) Group Modifications on Biological Activity Profiles in In Vitro Systems

The ethynyl group at the 2-position of the thiazole ring is a key functional group that significantly influences the biological activity of these compounds. Its high reactivity makes it a versatile handle for various chemical transformations. evitachem.com

Modifications of the ethynyl group can lead to substantial changes in the biological profiles of the resulting analogues. For instance, the ethynyl group can be oxidized to form carbonyl compounds or reduced to yield dihydrothiazole derivatives. evitachem.com These transformations alter the geometry and electronic nature of the substituent at the 2-position, which can have a profound effect on how the molecule interacts with its biological target.

The ethynyl group's ability to participate in π-π stacking and hydrogen bonding interactions is also a critical determinant of biological activity. evitachem.com Altering or replacing the ethynyl group can disrupt these interactions, leading to a decrease in potency. Conversely, strategic modifications that enhance these interactions can lead to more potent compounds.

Impact of Thiazole Ring Substituents on Modulating Compound Potency and Selectivity

Substituents on the thiazole ring itself play a pivotal role in modulating the potency and selectivity of this compound derivatives. The nature and position of these substituents can fine-tune the electronic landscape and steric profile of the entire molecule.

Studies on various thiazole derivatives have demonstrated that the introduction of different substituents can lead to significant variations in biological activity. For example, in a series of 2,4-disubstituted thiazoles, the presence of electron-withdrawing groups like a nitro group or electron-donating groups like a methoxy (B1213986) group on a phenyl ring attached to the thiazole was found to be beneficial for antimicrobial activity. nih.gov Similarly, in another study, para-halogen-substituted phenyl groups attached to the thiazole ring were important for anticonvulsant activity. nih.gov

The position of the substituent on the thiazole ring is also crucial. For example, SAR studies on thiazole-based inhibitors have shown that substitution at the C4 and C5 positions can have different effects on potency and selectivity. nih.gov

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2,4-disubstituted thiazoles | NO2 (electron-withdrawing) | para-position of benzene (B151609) ring | Beneficial for antimicrobial activity | nih.gov |

| 2,4-disubstituted thiazoles | OMe (electron-donating) | para-position of benzene ring | Beneficial for antimicrobial activity | nih.gov |

| Thiazole-bearing analogues | para-halogen-substituted phenyl | - | Important for anticonvulsant activity | nih.gov |

| Thiazole carboxamide derivatives | C3-based derivatives | - | Higher potency than C4 derived analogues | nih.gov |

Role of Carboxamide Variations in Defining Molecular Recognition and Target Interactions

The carboxamide group at the 4-position of the thiazole ring is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with the biological target. Variations in this group can significantly impact molecular recognition and binding affinity.

SAR studies have shown that modifications to the amide portion of the carboxamide can lead to substantial changes in potency. For instance, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, the nature of the substituent on the amide nitrogen was found to be crucial for cytotoxic activity. nih.gov It was observed that substitution with a methoxy group at the 4-position of the arylacetamido pendant improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov

The orientation and nature of the amide substituent can influence the compound's ability to form crucial hydrogen bonds within the target's binding pocket. nih.gov Molecular docking studies have often revealed that the amide NH and carbonyl oxygen participate in a network of hydrogen bonds with amino acid residues of the target protein. nih.govnih.gov Altering the amide substituent can either strengthen or weaken these interactions, thereby modulating the compound's inhibitory activity.

| Compound Series | Carboxamide Variation | Observed Effect on Activity/Interaction | Reference |

|---|---|---|---|

| 2-phenylthiazole-4-carboxamide derivatives | 4-methoxy substituent on arylacetamido pendent | Improved activity against Caco-2 cells | nih.gov |

| 2-phenylthiazole-4-carboxamide derivatives | 2-methoxy substituent on arylacetamido pendent | Maintained high activity against HT-29 and T47D cell lines | nih.gov |

| 2-phenylthiazole-4-carboxamide derivatives | 3-fluoro analog on arylacetamido pendent | Good cytotoxic activity profile against all tested cell lines | nih.gov |

| Thiazole carboxamide derivatives | Amide NH and carbonyl oxygen | Participate in hydrogen bonds with target protein residues | nih.govnih.gov |

Stereochemical Considerations and Their Contributions to SAR for this compound Analogues

While the core this compound scaffold is planar, the introduction of chiral centers through substituent modifications necessitates the consideration of stereochemistry in SAR studies. The spatial arrangement of atoms in a molecule can have a profound impact on its ability to bind to a specific biological target, which is itself chiral.

The differential activity of enantiomers is a well-established principle in pharmacology. For a chiral this compound analogue, one enantiomer may exhibit significantly higher potency than the other due to a more favorable three-dimensional fit within the target's binding site. This highlights the importance of synthesizing and evaluating individual enantiomers to fully understand the SAR.

Although specific stereochemical studies on this compound analogues are not extensively reported in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For instance, the introduction of a stereocenter could orient a key functional group in a more optimal position for binding, leading to enhanced activity. Conversely, the wrong stereoisomer might introduce steric clashes that prevent effective binding. Therefore, a comprehensive SAR investigation of any chiral analogues of this compound would require the separation and biological evaluation of the individual stereoisomers.

Molecular Mechanisms and Target Engagement of 2 Ethynylthiazole 4 Carboxamide

Identification of Putative Biological Targets for 2-Ethynylthiazole-4-carboxamide

The primary biological target of this compound and its derivatives has been identified as Glutathione (B108866) Peroxidase 4 (GPX4). oregonstate.eduacs.orgnih.gov This enzyme plays a crucial role in protecting cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. acs.orgnih.gov By inhibiting GPX4, this compound-containing compounds can induce ferroptosis, making them promising candidates for anticancer therapies. oregonstate.edunih.gov

Another identified target for a related thiazole (B1198619) carboxamide derivative is Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH). The chemical synthesis of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), an active anabolite of the oncolytic agent tiazofurin, has demonstrated potent inhibition of IMPDH. nih.gov

Additionally, various thiazole carboxamide derivatives have been investigated as inhibitors of other enzymes, including cyclooxygenases (COX), specifically showing selectivity towards COX-2. nih.govnih.gov Some derivatives have also been explored as inhibitors of viral replication in alphaviruses and as potential anticancer agents targeting various cancer cell lines. nih.govnih.gov Furthermore, certain thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov

Elucidation of Molecular Binding Modes and Protein-Ligand Interactions

Docking studies have provided insights into the binding mode of this compound derivatives with their target proteins. In the case of GPX4, the 2-ethynylthiazole-4-formyl fragment is proposed to bind covalently to the selenium atom within the selenocysteine (B57510) residue (U46) of the GPX4 protein, an interaction essential for its inhibitory activity. acs.org

For other thiazole carboxamide derivatives targeting different enzymes, molecular docking has revealed key interactions. For instance, in COX-2 inhibition, the methoxyphenyl thiazole carboxamide derivatives are designed to utilize favorable interactions within the enzyme's binding pocket. nih.govnih.gov The thiazole ring enhances hydrophobic and π-π interactions. nih.gov Specific substitutions on the phenyl ring can further influence binding, with some groups creating steric clashes while others form additional hydrophobic interactions. nih.gov For example, a t-butyl group can interact favorably with the hydrophobic channel of the COX active site through van der Waals forces and hydrophobic contacts. nih.gov

The table below summarizes the observed interactions for various thiazole carboxamide derivatives with their respective targets.

| Derivative Class | Target | Key Interactions |

| This compound | GPX4 | Covalent bond with selenium in U46 acs.org |

| Methoxyphenyl thiazole carboxamides | COX-2 | Hydrophobic interactions, π-π stacking nih.govnih.gov |

| 2-aminothiazole derivatives | DNA Gyrase | Hydrogen bonds, hydrophobic interactions nih.gov |

Biophysical Analysis of Binding Affinity and Specificity

Biophysical techniques have been employed to quantify the binding affinity and specificity of this compound derivatives for their targets. A novel GPX4 inhibitor containing the this compound warhead, referred to as compound (R)-9i, demonstrated a strong binding affinity to GPX4 with a dissociation constant (K D ) of 20.4 nM, as determined by microscale thermophoresis (MST). oregonstate.eduacs.org This affinity was comparable to other known GPX4 inhibitors. acs.org

The cellular thermal shift assay (CETSA) further confirmed target engagement by showing that this compound stabilized the GPX4 protein, resulting in an increase in its melting temperature (ΔT m ) of 6.2 °C. oregonstate.edunih.gov This indicates a direct interaction and binding of the compound to the GPX4 protein within a cellular context. oregonstate.edunih.gov

The table below presents the binding affinity data for selected GPX4 inhibitors.

| Compound | Target | K D (nM) |

| (R)-9i | GPX4 | 20.4 oregonstate.eduacs.org |

| 26a | GPX4 | 24.7 acs.org |

| RSL-3 | GPX4 | 43.7 acs.org |

Conformational Changes Induced by Compound Binding within Target Macromolecules

The binding of this compound derivatives to their target proteins can induce conformational changes that are critical for their inhibitory function. The stabilization of the GPX4 protein observed in CETSA experiments upon binding of the inhibitor (R)-9i suggests a conformational alteration that renders the protein more resistant to thermal denaturation. oregonstate.edunih.gov

In the context of other thiazole carboxamide derivatives, docking studies suggest that the binding of these ligands within the active site can lead to reorientations of the molecule to optimize interactions. For example, in COX-2, the flipping of a methoxyphenyl ring to form additional hydrophobic interactions with specific amino acid residues indicates a ligand-induced conformational adjustment within the binding pocket. nih.gov

Enzymatic Inhibition Kinetics and Specificity Studies for Target Enzymes (e.g., GPX4, IMP Dehydrogenase)

Derivatives of this compound have shown potent and selective inhibition of their target enzymes. For instance, the GPX4 inhibitor (R)-9i, which incorporates a this compound electrophilic warhead, exhibited significant cytotoxicity against HT1080 cancer cells with an IC 50 value of 0.0003 μM and a high ferroptosis selectivity index of 24933. oregonstate.edunih.gov This indicates a high degree of specificity for inducing ferroptosis, likely through potent GPX4 inhibition. oregonstate.edunih.gov

Thiazole-4-carboxamide adenine dinucleotide (TAD) has been identified as a powerful inhibitor of IMP dehydrogenase. nih.gov The inhibitory mechanism of some thiazole derivatives against other enzymes, such as aldose reductase, has been characterized as mixed or uncompetitive inhibition, with some compounds exhibiting incomplete inhibition. nih.gov

The table below summarizes the inhibitory activity of selected thiazole carboxamide derivatives.

| Compound/Derivative | Target Enzyme | IC 50 / K i |

| (R)-9i | GPX4 | 0.0003 μM (HT1080 cells) oregonstate.edunih.gov |

| Thiazole-4-carboxamide adenine dinucleotide (TAD) | IMP Dehydrogenase | Powerful inhibitor nih.gov |

| Compound 1 (thiazole derivative) | E. coli GyrB | K i = 2.9 μM nih.gov |

Cellular Pathway Perturbations Induced by this compound in Model Systems

The primary cellular pathway perturbed by this compound-based inhibitors is the ferroptosis pathway. acs.org By inhibiting GPX4, these compounds lead to a reduction in the metabolism of lipid peroxides, resulting in their accumulation and subsequent iron-dependent cell death. acs.orgnih.gov This has been confirmed through various cellular assays, including confocal laser scanning microscopy, flow cytometry, and malondialdehyde (MDA) assays, which all indicated increased lipid peroxidation upon treatment with a GPX4 inhibitor containing the this compound moiety. acs.org

In cancer cell models, this perturbation of the ferroptosis pathway leads to potent cytotoxic effects. oregonstate.edunih.gov Furthermore, related thiazole carboxamide derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells by targeting multiple protein kinases such as EGFR, HER2, VEGFR-2, and CDK2. nih.gov

Investigation of Resistance Mechanisms to this compound in Cellular Models

While specific studies on resistance mechanisms to this compound are limited, general mechanisms of drug resistance in fungi and cancer cells may provide insights. A common resistance mechanism is the upregulation of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which reduce the intracellular concentration of the drug. nih.gov

Another potential mechanism is the alteration of the drug target. This can involve mutations in the target protein that reduce the binding affinity of the inhibitor or an increase in the expression level of the target protein, requiring higher concentrations of the inhibitor to achieve the same effect. nih.gov Genomic alterations, such as loss of heterozygosity or gene amplification of the target gene, can also contribute to the development of resistance. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Ethynylthiazole 4 Carboxamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethynylthiazole-4-carboxamide, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity: Calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311G(d,p) to obtain an optimized molecular geometry. bohrium.com From this, key electronic properties can be determined. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MESP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MESP would likely show negative potential around the nitrogen and oxygen atoms of the carboxamide group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these as likely sites for electrophilic attack. The ethynyl (B1212043) group would also exhibit distinct electronic features.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties, which can be compared with experimental data for structural confirmation. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. bohrium.com Similarly, the vibrational frequencies (IR and Raman spectra) can be computed. For this compound, characteristic vibrational modes would include the C≡C stretch of the ethynyl group, the C=O stretch of the carboxamide, and various vibrations associated with the thiazole ring. For instance, a related thiazole carboxamide derivative, 2-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamide, exhibited a characteristic amide carbonyl (C=O) stretch at 1675.08 cm⁻¹ in its IR spectrum. nih.gov

Table 1: Predicted Spectroscopic and Electronic Data for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds, as direct experimental or computational data for this compound is not available in the provided search results.

| Parameter | Predicted Value/Range | Method of Determination | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | DFT (e.g., B3LYP/6-311G(d,p)) | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | DFT (e.g., B3LYP/6-311G(d,p)) | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | DFT (e.g., B3LYP/6-311G(d,p)) | Chemical reactivity and kinetic stability |

| Max. Absorption Wavelength (λmax) | 280 - 320 nm | TD-DFT | Electronic transitions |

| C≡C Stretch (IR) | ~2100 - 2260 cm⁻¹ | DFT Frequency Calculation | Presence of ethynyl group |

| C=O Stretch (IR) | ~1650 - 1690 cm⁻¹ | DFT Frequency Calculation | Presence of carboxamide group |

Molecular Docking and Dynamics Simulations for Predicting Target Binding and Conformational Stability

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for identifying potential biological targets and understanding the molecular basis of interaction. For this compound, potential targets could include enzymes like cyclooxygenases (COX), as other thiazole carboxamide derivatives have been evaluated as COX inhibitors. nih.gov The docking process would involve preparing the 3D structure of the target protein (e.g., from the Protein Data Bank) and the ligand. Docking software would then be used to place the ligand into the binding site of the protein in various conformations and orientations, scoring each pose based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. For example, in a study of thiazole carboxamide derivatives as COX inhibitors, docking scores for COX-2 ranged from -5.49 to -6.58. nih.gov

Molecular Dynamics Simulations: Following docking, MD simulations can be employed to assess the conformational stability of the ligand-protein complex over time. An MD simulation would treat the atoms and bonds as a system of interacting particles and solve Newton's equations of motion for the system. This provides a dynamic view of the complex, allowing for the analysis of the stability of key interactions, the flexibility of the ligand and protein, and the calculation of binding free energies. For instance, MD simulations can be used to monitor the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms, with stable values indicating a stable complex. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Parameters for this compound with a Hypothetical Kinase Target This table is illustrative. The specific values would depend on the chosen protein target and simulation parameters.

| Parameter | Typical Output | Significance |

|---|---|---|

| Docking Score | -7.0 to -10.0 kcal/mol | Predicted binding affinity |

| Key Interacting Residues | e.g., Lys72, Asp165, Leu188 | Amino acids in the binding site forming key interactions |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Nature of the forces stabilizing the complex |

| RMSD of Ligand | < 2.0 Å | Stability of the ligand's position in the binding site during simulation |

| Binding Free Energy (MM/GBSA) | -30 to -60 kcal/mol | More accurate estimation of binding affinity |

In Silico Prediction Methodologies for ADME (Absorption, Distribution, Metabolism, Excretion) Properties to Guide Compound Design

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models can be used to predict the ADME profile of this compound.

These predictions are often based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are used in models like Lipinski's Rule of Five and the Veber rule to predict oral bioavailability. nih.gov For example, a study on thiazole Schiff base derivatives validated their oral bioavailability using in silico ADMET prediction studies. nih.gov

Table 3: Predicted ADME Properties for this compound (Illustrative) This table is illustrative and based on general expectations for a molecule of this type.

| ADME Property | Predicted Outcome | Computational Model/Rule | Implication for Drug Development |

|---|---|---|---|

| Human Intestinal Absorption | > 80% | Based on TPSA and logP | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low to Medium | Based on logP and molecular weight | May or may not cross into the central nervous system |

| CYP450 2D6 Inhibition | Likely non-inhibitor | Based on structural motifs | Lower potential for drug-drug interactions |

| Lipinski's Rule of Five | Compliant | MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10 | Good drug-likeness for oral administration |

| Veber's Rule | Compliant | TPSA ≤ 140 Ų, Rotatable bonds ≤ 10 | Good oral bioavailability |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can be constitutional, topological, geometrical, or electronic. A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a subset of these descriptors with the observed biological activity. A good QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. For example, QSAR studies on 2,4-disubstituted thiazoles identified molecular connectivity and shape indices as key parameters for antimicrobial activity. researchgate.net

Table 4: Key Components of a Hypothetical QSAR Study on this compound Analogues

| Component | Description | Example |

|---|---|---|

| Biological Activity | The measured endpoint for the series of compounds. | IC₅₀ against a specific enzyme |

| Molecular Descriptors | Numerical representations of the chemical structure. | Molecular weight, logP, TPSA, Kier shape indices |

| Statistical Method | The algorithm used to build the predictive model. | Genetic Function Algorithm, Multiple Linear Regression |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (Q²), external test set prediction (R²_pred) |

Virtual Screening Strategies for the Identification of Novel Scaffolds Based on the this compound Pharmacophore

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The pharmacophore of this compound could be defined based on its key structural features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that contain the same pharmacophoric features in a similar spatial arrangement. nih.gov This process, known as pharmacophore-based virtual screening, is a powerful tool for identifying novel chemical scaffolds that may have similar biological activity to the original molecule. The identified hits can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.

Table 5: Potential Pharmacophoric Features of this compound and their Role in Virtual Screening

| Pharmacophoric Feature | Location on the Molecule | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor | Carboxamide oxygen, thiazole nitrogen | Forms hydrogen bonds with donor groups on the protein |

| Hydrogen Bond Donor | Carboxamide nitrogen | Forms hydrogen bonds with acceptor groups on the protein |

| Aromatic Ring | Thiazole ring | Can participate in π-π stacking or hydrophobic interactions |

| Hydrophobic Feature | Ethynyl group | Can fit into hydrophobic pockets in the binding site |

Advanced Analytical and Biophysical Characterization in Research on 2 Ethynylthiazole 4 Carboxamide

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography stands as a pivotal technique for elucidating the precise three-dimensional arrangement of a ligand within the binding site of its protein target. For the thiazole-4-carboxamide (B1297466) class of molecules, this method provides invaluable atomic-level insights that guide structure-based drug design. The process involves co-crystallizing the target protein with 2-ethynylthiazole-4-carboxamide and then analyzing the resulting diffraction pattern of X-rays to generate an electron density map and, ultimately, a detailed structural model.

Research on analogous compounds, such as 2-aminothiazole-4-carboxamide (B58295) inhibitors of Checkpoint Kinase 1 (CHK1), has successfully utilized this technique. nih.gov The resulting co-crystal structures have revealed a characteristic "U-shaped" binding conformation within the ATP-binding site of the kinase. nih.gov This topology allows for specific hydrogen bonds and hydrophobic interactions with key residues, explaining the compound's potency and selectivity. By obtaining a co-crystal structure of this compound with its target, researchers can similarly identify critical interactions, understand the role of the ethynyl (B1212043) group, and rationalize structure-activity relationships (SAR) to design more potent and selective derivatives.

Table 1: Representative Data from X-ray Crystallography of a Thiazole-4-Carboxamide Analog with its Target

| Parameter | Observation | Significance |

|---|---|---|

| Binding Conformation | "U-shaped" topology | Orients key functional groups for optimal interaction with the protein binding site. |

| Key Hydrogen Bonds | Amide NH to backbone carbonyl of Glu85; Thiazole (B1198619) N to backbone NH of Cys87 | Provides specificity and anchors the ligand in the active site. |

| Hydrophobic Interactions | Phenyl ring in a hydrophobic pocket formed by Leu15, Val23, Ala36 | Contributes significantly to binding affinity. |

| Water-Mediated Contacts | A conserved water molecule bridging the ligand and a protein residue | Highlights the importance of the protein's hydration shell in ligand recognition. |

Data is illustrative, based on findings for analogous 2-aminothiazole-4-carboxamide inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound and for studying its dynamic properties in solution. A suite of NMR experiments is typically employed for complete characterization.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the different chemical environments of the hydrogen and carbon atoms in the molecule. For this compound, ¹H NMR would confirm the presence of the characteristic signals for the ethynyl proton, the thiazole ring proton, and the amide protons. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. COSY reveals proton-proton couplings, while HMBC shows correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular scaffold. acs.orgnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, providing information about the compound's conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thiazole-H5 | ~8.5 | Singlet (s) | ~145 |

| Ethynyl-H | ~3.5 | Singlet (s) | ~80 |

| Amide-NH₂ | ~7.8, ~7.6 | Broad Singlets (br s) | - |

| Thiazole-C2 | - | - | ~148 |

| Thiazole-C4 | - | - | ~160 |

| Thiazole-C5 | - | - | ~118 |

| Carboxamide-C=O | - | - | ~165 |

| Ethynyl-C≡C | - | - | ~78 |

Predicted values are for illustrative purposes and can vary based on solvent and experimental conditions.

Mass Spectrometry-Based Approaches for Metabolic Fate Elucidation in In Vitro Systems

Understanding the metabolic fate of a new chemical entity is critical for drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying and quantifying metabolites in in vitro systems like human liver microsomes (HLM). nih.govnih.govresearchgate.net These studies assess the metabolic stability of the compound and identify potential biotransformation pathways. nih.govnih.gov

For this compound, an in vitro metabolism study would typically involve incubating the compound with HLM and cofactors like NADPH. Over time, samples are taken and analyzed by high-resolution LC-MS/MS. The parent compound's disappearance is monitored to determine its metabolic stability, often expressed as an in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.gov Concurrently, the appearance of new signals in the mass spectrometer indicates the formation of metabolites. Based on studies of structurally related thiazole-containing drugs, potential metabolic pathways for this compound include oxidation (hydroxylation) of the thiazole ring and subsequent ring cleavage, as well as modifications to the ethynyl group.

Table 3: Potential Phase I Biotransformations of this compound Identified by LC-MS

| Metabolic Reaction | Mass Change | Potential Site of Metabolism |

|---|---|---|

| Hydroxylation | +16 Da | Thiazole ring, ethynyl group |

| N-dealkylation (if substituted) | Variable | Amide nitrogen (if applicable) |

| Oxidative Defluorination (if applicable) | Variable | Not applicable to parent compound |

| Amide Hydrolysis | +1 Da (to carboxylic acid) | Carboxamide group |

| Thiazole Ring Cleavage | Variable | Thiazole ring structure |

| Glucuronidation (Phase II) | +176 Da | Hydroxylated metabolites, amide group |

Advanced Chromatographic Techniques for Compound Purity, Stability, and Metabolite Analysis

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for ensuring the quality and integrity of this compound throughout the research process.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) with UV detection is the standard method for determining the purity of a newly synthesized batch of this compound. The compound is separated from starting materials, byproducts, and impurities on a C18 column. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Stability Analysis: HPLC is also employed in stability studies to assess the degradation of the compound under various stress conditions (e.g., different pH, temperature, light exposure). By monitoring the decrease in the parent compound's peak area and the emergence of degradation product peaks over time, its shelf-life and potential liabilities can be determined.

Metabolite Analysis: UHPLC, which uses smaller column particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. It is the preferred technique for separating complex mixtures generated during in vitro metabolism studies before their introduction into a mass spectrometer. researchgate.net This allows for the clear separation of the parent drug from its various metabolites, even those that are structurally very similar.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over 20 minutes | Gradually increases organic content to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 280 nm | Wavelengths where the thiazole chromophore is expected to absorb light. |

| Injection Volume | 10 µL | Standard volume for analysis. |

Application of Biophysical Techniques for Ligand-Target Interaction Characterization

To fully understand the interaction between this compound and its biological target, a range of biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and confirm target engagement within a cellular environment.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing the binding affinity (Kₐ or K₋), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. vanderbilt.edu From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. This information reveals the driving forces behind the interaction (i.e., whether it is enthalpy- or entropy-driven). For very high-affinity interactions, displacement ITC can be used. nih.gov

Data is illustrative for a typical high-affinity inhibitor.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding kinetics. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected. This allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (k₋ or kₒբբ). The dissociation constant (K₋) can be calculated from the ratio of these rates (k₋/kₐ).

Table 6: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

| Parameter | Description | Example Value |

|---|---|---|

| Association Rate (kₐ) | Rate of complex formation (M⁻¹s⁻¹). | 1.5 x 10⁵ |

| Dissociation Rate (k₋) | Rate of complex decay (s⁻¹). | 7.5 x 10⁻³ |

| Dissociation Constant (K₋) | Binding affinity calculated from kinetic rates (nM). | 50 nM |

Data is illustrative and consistent with the ITC example.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying that a compound engages its target within the complex environment of an intact cell. nih.gov The principle is that a protein becomes more resistant to thermal denaturation when its ligand is bound. researchgate.netnih.gov In a CETSA experiment, cells are treated with this compound, heated to various temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry. A shift in the melting temperature (Tₘ) to a higher value in the presence of the compound confirms direct target engagement. nih.gov

Table 7: Illustrative Results from a Cellular Thermal Shift Assay (CETSA)

| Treatment | Temperature (°C) | Soluble Target Protein (Relative Amount) |

|---|---|---|

| Vehicle (DMSO) | 48 | 100% |

| 52 | 85% | |

| 56 | 50% (Tₘ) | |

| 60 | 20% | |

| This compound | 48 | 100% |

| 52 | 100% | |

| 56 | 95% | |

| 60 | 50% (Tₘ) | |

| 64 | 25% |

This demonstrates a +4°C thermal shift, indicating target stabilization and engagement.

Future Directions and Research Gaps in the Academic Study of 2 Ethynylthiazole 4 Carboxamide

Exploration of Unconventional Synthetic Avenues for Novel Derivatives and Chemical Space Expansion

The traditional synthesis of thiazole (B1198619) derivatives often relies on established methods like the Hantzsch reaction. However, to unlock the full potential of 2-Ethynylthiazole-4-carboxamide, future research must venture into less conventional synthetic territories. The goal is to create a diverse library of analogues with modified properties, which can be achieved through several modern synthetic approaches.

Key Unconventional Synthetic Strategies:

C-H Activation/Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For this compound, C-H activation could be employed to introduce a variety of substituents at different positions on the thiazole ring, leading to novel derivatives that would be difficult to access through traditional means.

Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis offers mild and highly selective conditions for a range of transformations. This methodology could be applied to forge new carbon-carbon and carbon-heteroatom bonds on the this compound core, enabling the synthesis of structurally complex analogues.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance the safety, efficiency, and scalability of synthesizing this compound and its derivatives, facilitating the rapid production of compound libraries for screening.

Enzymatic and Bio-catalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. Future research could explore the use of engineered enzymes to perform specific modifications on the this compound structure, leading to the creation of unique and chirally pure compounds.

These innovative synthetic methods will be instrumental in expanding the chemical space around this compound, providing a rich pool of candidates for biological evaluation.

Identification of Novel Target Classes for this compound Beyond Current Research Focus

While the biological targets of many thiazole derivatives have been investigated, the specific targets of this compound are largely unknown. Moving beyond the typical screening against known enzyme families, future research should employ unbiased, large-scale approaches to identify novel interacting partners and mechanisms of action.

Approaches for Novel Target Identification:

Chemical Proteomics: This powerful strategy utilizes chemical probes derived from the parent molecule to "fish out" binding proteins from complex cellular lysates. By identifying these interacting proteins, researchers can gain direct insights into the compound's potential targets and off-targets.

Phenotypic Screening: Instead of a target-based approach, phenotypic screening involves testing the compound's effect on whole cells or organisms to observe a specific physiological change. High-content imaging and other advanced cellular analysis techniques can then be used to dissect the molecular pathways affected by this compound, leading to the identification of its functional targets.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to predict potential binding partners for this compound. These computational hits can then be validated experimentally.

The identification of novel targets will be crucial in defining the therapeutic potential of this compound and its analogues, potentially uncovering applications in new disease areas.

Development of Advanced In Vitro and Organoid Models for More Physiologically Relevant Compound Evaluation

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive power in drug discovery. The use of more physiologically relevant three-dimensional (3D) models, such as organoids, is a critical future direction for evaluating the efficacy and potential toxicity of this compound.

Advanced In Vitro Models:

| Model Type | Description | Potential Application for this compound |

| Patient-Derived Organoids (PDOs) | 3D cultures grown from a patient's own tissue, preserving the genetic and phenotypic characteristics of the original tissue. | Evaluation of anti-cancer activity in a personalized medicine context. |

| Healthy Tissue Organoids | Organoids derived from healthy tissues, such as the liver or kidney. | Assessment of potential organ-specific toxicity of the compound and its metabolites. |

| Disease-Specific Organoids | Organoids engineered to model specific diseases, such as neurodegenerative disorders or metabolic diseases. | Investigation of therapeutic potential in a wide range of disease models beyond cancer. |

The adoption of these advanced in vitro models will provide a more accurate and predictive assessment of the biological effects of this compound, bridging the gap between preclinical research and clinical outcomes.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery presents a paradigm shift in how new therapeutic agents are designed and optimized. For a compound like this compound, where the chemical space is ripe for exploration, AI and ML can significantly accelerate the discovery process.

Applications of AI and ML:

De Novo Drug Design: Generative AI models can be trained on vast datasets of known bioactive molecules to design novel this compound analogues with desired properties, such as enhanced potency or improved pharmacokinetic profiles.

Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. These models can then be used to prioritize the synthesis and testing of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: AI-powered QSAR models can analyze the relationship between the chemical structure of this compound analogues and their biological activity, providing valuable insights for lead optimization. nih.gov

By leveraging the power of AI and ML, researchers can navigate the vast chemical landscape more efficiently, leading to the faster identification of optimized this compound-based drug candidates.

Emerging Methodologies and Interdisciplinary Approaches in the Academic Research of Ethynyl-Thiazole Compounds

The future of research into this compound and related compounds will be characterized by increasing interdisciplinarity and the adoption of novel experimental and computational techniques.

Emerging Methodologies and Collaborations:

High-Throughput Screening (HTS): The use of automated HTS platforms will be essential for rapidly screening large libraries of this compound analogues against a wide range of biological targets and cellular models.

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller chemical fragments that bind to a target of interest. The ethynyl (B1212043) and carboxamide moieties of the parent compound could serve as starting points for FBDD campaigns to identify novel and potent binders.

Chemical Biology Approaches: The development of sophisticated chemical probes and reporters based on the this compound scaffold will enable a deeper understanding of its interactions with cellular machinery in real-time.

Metabolomics and Systems Biology: Studying the global metabolic changes induced by this compound can provide a holistic view of its mechanism of action and potential off-target effects, integrating data from genomics, proteomics, and transcriptomics.

A collaborative ecosystem that brings together synthetic chemists, biologists, pharmacologists, and computational scientists will be paramount to successfully navigating the complex research landscape and unlocking the full therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.